molecular formula C19H12Cl3N3O2S B2532559 (Z)-2-(3-(4-chlorophenyl)-5-(2,4-dichlorobenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide CAS No. 786678-16-8

(Z)-2-(3-(4-chlorophenyl)-5-(2,4-dichlorobenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide

Cat. No. B2532559
CAS RN: 786678-16-8
M. Wt: 452.73
InChI Key: UOGGUPMYBLGQSF-RGEXLXHISA-N
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Description

The compound appears to be a derivative of thiazolidinone, a class of heterocyclic compounds that have garnered interest due to their diverse pharmacological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into related structures and synthesis methods that can be informative.

Synthesis Analysis

The synthesis of related compounds involves the reaction of 4-chlorobenzoyl chloride with ethyl 2-cyanoacetate, followed by chlorination and ammoniation, and subsequent reaction with a pyrazole derivative. This multi-step process likely involves the formation of an intermediate cyanoacrylate, which is then further modified to achieve the final product. The synthesis route is confirmed by spectroscopic methods such as 1H NMR and IR, as well as X-ray crystallography, ensuring the correct structure of the target compounds .

Molecular Structure Analysis

The molecular structure of related (Z)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamides has been elucidated using X-ray crystallography. This technique allows for a detailed understanding of the molecular conformation and the relative positioning of substituents around the thiazolidinone core. The (Z) configuration refers to the geometry of the double bond within the thiazolidinone ring, indicating that the substituents are on opposite sides of the double bond .

Chemical Reactions Analysis

Although the specific chemical reactions of the compound are not detailed in the provided papers, the general reactivity of thiazolidinone derivatives can be inferred. These compounds are known to undergo various chemical reactions, including nucleophilic addition due to the presence of an electrophilic carbon in the cyanoacrylate moiety, as well as potential interactions with biological targets through the chlorophenyl and dichlorobenzyl groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinone derivatives are influenced by their molecular structure. The presence of multiple chlorine atoms likely increases the molecular weight and lipophilicity of the compound, which can affect its solubility and pharmacokinetic profile. The crystallographic analysis provides information on the solid-state properties, such as lattice parameters and hydrogen bonding patterns, which can be crucial for understanding the compound's stability and reactivity .

Scientific Research Applications

Synthesis and Complexing Properties

Researchers have synthesized derivatives similar to the queried compound, exploring their complexing properties. For instance, alkyl derivatives of (3-oxo-2,3-dihydrothiophen-2-ylidene)- and (4-oxothiazolidin-5-ylidene)acetates were prepared and evaluated for their potential in membrane processes as sodium cation carriers (Kosterina et al., 2004).

Antimicrobial and Anticancer Activities

Several studies have synthesized compounds with the core structure of thiazolidin-4-one, demonstrating antimicrobial and anticancer activities. For example, novel thiazole and pyrazole derivatives based on the tetrahydrobenzothiophene moiety were prepared, some of which exhibited promising antimicrobial activities (Gouda et al., 2010). Another study reported the stereoselective synthesis of thiazolidine derivatives and their screening for anticancer activity, revealing significant activity against various cancer cell lines (Hassan et al., 2020).

Synthesis of Novel Derivatives for Inflammatory Diseases

Compounds with thiazolidine-2,4-dione moieties were synthesized and evaluated for their inhibitory potency on the production of nitric oxide and other inflammatory mediators, showing potential for the treatment of inflammatory diseases (Ma et al., 2011).

Antifungal and Herbicidal Activities

Research on rhodanine-3-acetic acid derivatives has highlighted their antimicrobial potential, with some showing high activity against Mycobacterium tuberculosis (Krátký et al., 2017). Additionally, 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates have been synthesized as herbicidal inhibitors, demonstrating significant herbicidal activities (Wang et al., 2004).

properties

IUPAC Name

(2Z)-2-[3-(4-chlorophenyl)-5-[(2,4-dichlorophenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl3N3O2S/c20-11-3-5-13(6-4-11)25-18(27)16(28-19(25)14(9-23)17(24)26)7-10-1-2-12(21)8-15(10)22/h1-6,8,16H,7H2,(H2,24,26)/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOGGUPMYBLGQSF-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(SC2=C(C#N)C(=O)N)CC3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N\2C(=O)C(S/C2=C(/C#N)\C(=O)N)CC3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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